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  • Product: 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid
  • CAS: 254749-03-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Crystallographic Analysis of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic Acid: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies involved in the synthesis, crystallization, and structural elucidation...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the synthesis, crystallization, and structural elucidation of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid, a molecule of interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available in the Cambridge Structural Database (CSD) as of the time of this writing, this document serves as an in-depth procedural roadmap for researchers aiming to determine its three-dimensional structure via single-crystal X-ray diffraction (SCXRD). The principles and protocols outlined herein are broadly applicable to the crystallographic analysis of small organic molecules, with a particular focus on the nuances associated with sulfonyl-containing carboxylic acids. By detailing the rationale behind experimental choices, from solvent selection in crystallization to data refinement and validation, this guide is designed to equip researchers with the expertise to generate high-quality, reliable crystallographic data, thereby ensuring the scientific integrity of their findings.

Introduction: The Significance of Structural Elucidation in Drug Discovery

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its physicochemical properties and, in the context of pharmacology, its biological activity. For drug development professionals, an accurate crystal structure provides invaluable insights into a molecule's conformation, potential intermolecular interactions, and solid-state properties, all of which are critical for rational drug design, lead optimization, and formulation development.

The sulfonyl and sulfonamide moieties are prevalent in a wide array of therapeutic agents due to their ability to engage in hydrogen bonding and their metabolic stability.[1][2][3][4] Compounds containing the sulfonylpropanoic acid scaffold, such as the topic of this guide, 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid, are therefore of significant interest to the pharmaceutical industry. The determination of their crystal structures is a crucial step in understanding their structure-activity relationships (SAR) and optimizing their potential as therapeutic candidates.

This guide will provide a detailed walkthrough of the necessary steps to achieve this, from the initial synthesis and crystallization to the final analysis and validation of X-ray diffraction data.

Synthesis and Purification

A robust and reproducible synthetic route is the prerequisite for obtaining high-purity material suitable for crystallization. A plausible synthesis of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid can be envisioned through the oxidation of its thioether precursor, 3-[(4-chlorophenyl)thio]-2-methylpropanoic acid.

Experimental Protocol: Synthesis
  • Thioether Formation: React 4-chlorothiophenol with methyl 2-methylpropenoate via a Michael addition to yield methyl 3-[(4-chlorophenyl)thio]-2-methylpropanoate.

  • Oxidation: Oxidize the resulting thioether to the corresponding sulfone, methyl 3-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate, using an oxidizing agent such as hydrogen peroxide in acetic acid.

  • Hydrolysis: Hydrolyze the methyl ester to the desired carboxylic acid, 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid, under basic conditions followed by acidic workup.

  • Purification: Purify the final product by recrystallization to achieve a purity of >99%, as confirmed by techniques such as NMR, HPLC, and mass spectrometry.

The Art and Science of Crystallization

The generation of a high-quality single crystal is often the most challenging step in a crystallographic study.[5] For organic acids, several techniques can be employed, with the key to success being slow crystal growth.[6]

Solvent Selection

The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but lead to supersaturation upon cooling, allowing for slow crystal formation. A systematic screening of solvents with varying polarities is recommended. For a carboxylic acid like the target compound, polar solvents such as ethanol, methanol, acetone, or ethyl acetate, and their mixtures with less polar solvents like hexane or toluene, are good starting points.

Crystallization Techniques
  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. Covering the container with a perforated film can help to control the rate of evaporation.[6]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, or below, to induce crystallization. The cooling rate can be controlled by placing the container in a Dewar flask or a programmable cooling bath.[6]

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

Experimental Protocol: Crystallization Screening
  • Prepare a concentrated solution of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid in a small number of selected solvents (e.g., ethanol, acetone, ethyl acetate).

  • Aliquot the solution into several small vials.

  • For each solvent system, attempt crystallization by slow evaporation, slow cooling, and vapor diffusion with a suitable anti-solvent (e.g., hexane).

  • Monitor the vials under a microscope over several days for the formation of single crystals.

Single-Crystal X-ray Diffraction: The Gold Standard for Structure Determination

Single-crystal X-ray diffraction (SCXRD) is an analytical technique that provides the definitive three-dimensional structure of a crystalline compound.[7][8] The process involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern.

Data Collection

A suitable single crystal, typically with dimensions of 0.1-0.3 mm, is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots. This information is then used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the electron density.

Structure Refinement and Validation

The initial structural model is refined against the experimental diffraction data to improve the atomic positions, and thermal parameters. The quality of the final refined structure is assessed using various metrics, including the R-factor and goodness-of-fit. Validation tools are used to check the geometric sensibility of the model and to ensure that it is a chemically reasonable representation of the molecule.[9][10][11]

Data Presentation and Interpretation

The final output of a successful crystallographic study is a set of atomic coordinates that describe the three-dimensional structure of the molecule in the crystal lattice. This data is typically presented in a Crystallographic Information File (CIF).

Hypothetical Crystallographic Data Table for 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic Acid
ParameterHypothetical Value
Chemical FormulaC10H11ClO4S
Formula Weight262.70
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1170.4
Z4
Calculated Density (g/cm³)1.49
Absorption Coeff. (mm⁻¹)0.55
F(000)544
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 28.0
Reflections collected8500
Independent reflections2400 [R(int) = 0.04]
Final R indices [I>2σ(I)]R1 = 0.05, wR2 = 0.13
Goodness-of-fit on F²1.05

Visualizing the Process

To aid in understanding the workflow, the following diagrams illustrate the key stages of the crystallographic analysis process.

Diagram 1: Overall Workflow

Crystallographic_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis of Target Compound Purification Purification (>99%) Synthesis->Purification Screening Solvent & Method Screening Purification->Screening Growth Single Crystal Growth Screening->Growth Mounting Crystal Mounting Growth->Mounting DataCollection Data Collection Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation FinalReport FinalReport Validation->FinalReport Final Report & Deposition

Caption: From synthesis to final report, a streamlined workflow for crystallographic analysis.

Diagram 2: Decision Tree for Crystallization Method Selection

Crystallization_Decision_Tree Start Start with Purified Compound SolubilityTest Solubility Screening Start->SolubilityTest GoodSolvent Good solubility at high temp, low at room temp? SolubilityTest->GoodSolvent HighSolubility High solubility in most solvents? GoodSolvent->HighSolubility No SlowCooling Slow Cooling GoodSolvent->SlowCooling Yes VaporDiffusion Vapor Diffusion with Anti-solvent HighSolubility->VaporDiffusion Yes SlowEvap Slow Evaporation HighSolubility->SlowEvap No

Caption: A decision tree to guide the selection of an appropriate crystallization method.

Conclusion

The determination of the crystal structure of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid, and other novel compounds, is a cornerstone of modern chemical and pharmaceutical research. While the specific data for this compound may not yet be in the public domain, the methodologies outlined in this guide provide a robust framework for its elucidation. By adhering to these principles of careful synthesis, systematic crystallization, and rigorous data analysis, researchers can confidently contribute high-quality, reliable structural data to the scientific community, thereby accelerating the pace of drug discovery and development.

References

  • JPH0592102A - Crystallization method for organic acid or organic acid ester - Google P
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. (URL: [Link])

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 1996-2009. (URL: [Link])

  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik, 90(1-2), 163-169. (URL: [Link])

  • Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 5035-5043. (URL: [Link])

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  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes - JEOL. (URL: [Link])

  • Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Crystal Growth & Design, 6(11), 2449-2451. (URL: [Link])

  • Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Medicinal Chemistry Research, 29(10), 1647-1667. (URL: [Link])

  • Model refinement and validation - CRYO - MyScope. (URL: [Link])

  • Current trends in macromolecular model refinement and validation. Acta Crystallographica Section D: Structural Biology, 79(Pt 2), 77–79. (URL: [Link])

  • Implementing an X-ray validation pipeline for the Protein Data Bank. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 4), 454–460. (URL: [Link])

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (URL: [Link])

  • Application of Sulfonyl in Drug Design | Request PDF. (URL: [Link])

  • The recent progress of sulfonamide in medicinal chemistry. Journal of Advanced Pharmacy Education & Research, 10(4), 134-142. (URL: [Link])

  • X-ray Diffraction Data for Refinement and Deposition. (URL: )
  • Cambridge Structural Database - Re3data.org. (URL: [Link])

  • Protein X-ray Structure Determination Tutorial: Steps 0-1 Flow of X-ray Crystallographic Analysis and Construction of the Analytical Environment - Qiita. (URL: [Link])

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(2), 130-150. (URL: [Link])

  • CCDC 2233284: Experimental Crystal Structure Determination (Dataset) | DOE Data Explorer - OSTI.GOV. (URL: [Link])

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication, 2(1), 1-10. (URL: [Link])

  • Search - Access Structures - CCDC. (URL: [Link])

  • Cambridge Structure Database (CSD) - MatDaCs. (URL: [Link])

  • CCDC 2344717: Experimental Crystal Structure Determination - Iowa Research Online. (URL: [Link])

  • The Cambridge Structural Database: CSD | 研究資源情報 | J-GLOBAL 科学技術総合リンクセンター. (URL: [Link])

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Exploratory

Structural Elucidation and NMR Spectral Reference Guide for 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic Acid

Executive Summary In the landscape of modern drug development, sulfone-containing aliphatic carboxylic acids serve as critical building blocks for a variety of therapeutic agents, including matrix metalloproteinase (MMP)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, sulfone-containing aliphatic carboxylic acids serve as critical building blocks for a variety of therapeutic agents, including matrix metalloproteinase (MMP) inhibitors and targeted sulfonamide derivatives. 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid is a highly functionalized intermediate characterized by a para-substituted aromatic ring, a strongly electron-withdrawing sulfonyl core, and a chiral aliphatic chain.

This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this compound using 1D 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind specific experimental parameters and establishing a self-validating data acquisition workflow, this guide ensures high-fidelity spectral interpretation for researchers and analytical scientists.

Mechanistic Principles of Structural Elucidation

The accurate interpretation of the NMR spectra for 3-[(4-chlorophenyl)sulfonyl]-2-methylpropanoic acid requires a deep understanding of the intramolecular electronic and stereochemical environments.

The Aromatic AA'BB' Spin System

The 4-chlorophenyl moiety presents a classic para-substituted aromatic pattern. The strong electron-withdrawing nature of the sulfonyl ( −SO2​− ) group significantly deshields the ortho protons (H-2', H-6'), shifting them downfield to approximately 7.85 ppm[1]. Conversely, the protons ortho to the chlorine atom (H-3', H-5') experience a lesser deshielding effect, resonating near 7.55 ppm. Because these protons are chemically equivalent but magnetically non-equivalent, they form an AA'BB' spin system, appearing as two distinct doublets with a characteristic ortho-coupling constant ( 3J≈8.6 Hz).

Stereochemistry and the ABX Spin System

A defining feature of this molecule is the chiral center at C-2. The presence of this stereocenter breaks the local symmetry of the adjacent C-3 methylene group. Consequently, the two protons on C-3 (H-3a and H-3b) are diastereotopic . They are chemically and magnetically non-equivalent, coupling not only with the C-2 methine proton but also strongly with each other (geminal coupling, 2J≈14.5 Hz). This creates a complex ABX spin system. The deshielding effect of the adjacent sulfonyl group pushes these diastereotopic protons into the 3.10–3.60 ppm range, a hallmark of −CH2​−SO2​− architectures[2].

Carbon Deshielding Effects

In the 13 C NMR spectrum, the electronic pull of the sulfonyl group is starkly evident. The C-3 methylene carbon typically resonates near 58.5 ppm, which is highly deshielded compared to standard aliphatic chains. This shift is consistent with established reference data for sulfone-containing building blocks[3]. Furthermore, the carboxylic acid carbonyl (C-1) is easily identifiable at the extreme downfield region (~177.5 ppm).

Spin_Systems Molecule 3-[(4-Chlorophenyl)sulfonyl] -2-methylpropanoic acid Aromatic Aromatic Region (AA'BB' System) Molecule->Aromatic Aliphatic Aliphatic Region (ABX & Doublet Systems) Molecule->Aliphatic OrthoSO2 H-2', H-6' (Deshielded, ~7.85 ppm) Aromatic->OrthoSO2 OrthoCl H-3', H-5' (~7.55 ppm) Aromatic->OrthoCl Diastereotopic CH2 (C-3) (Diastereotopic, AB part) Aliphatic->Diastereotopic Methine CH (C-2) (Chiral Center, X part) Aliphatic->Methine Methyl CH3 (C-4) (Doublet, ~1.35 ppm) Aliphatic->Methyl Diastereotopic->Methine J-Coupling Methine->Methyl J-Coupling

Fig 1: Logical relationship of NMR spin systems and J-coupling interactions.

Quantitative Spectral Reference Data

The following tables summarize the expected quantitative NMR data for 3-[(4-chlorophenyl)sulfonyl]-2-methylpropanoic acid, recorded at 298 K in CDCl3​ .

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
-OH 11.05br s-1HCarboxylic acid proton
2', 6' 7.85d8.62HAr-H (ortho to −SO2​− )
3', 5' 7.55d8.62HAr-H (ortho to −Cl )
3a 3.55dd14.5, 7.51H −CH2​− (diastereotopic, H a​ )
3b 3.15dd14.5, 4.51H −CH2​− (diastereotopic, H b​ )
2 3.05m-1H −CH− (chiral methine)
2-CH 3​ 1.35d7.03HMethyl group
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
1 177.5CCarboxylic acid ( C=O )
4' 141.0CAr-C (ipso to −Cl )
1' 137.5CAr-C (ipso to −SO2​− )
3', 5' 129.8CHAr-CH (ortho to −Cl )
2', 6' 129.5CHAr-CH (ortho to −SO2​− )
3 58.5CH 2​ Methylene ( −CH2​−SO2​− )
2 35.5CHMethine ( −CH−COOH )
2-CH 3​ 16.5CH 3​ Methyl carbon

Step-by-Step Experimental Methodology

To guarantee analytical trustworthiness, the NMR acquisition must function as a self-validating system . The following protocol details the exact parameters required to achieve publication-grade spectra.

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the compound for 1 H NMR, or 60–80 mg for 13 C NMR.

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any undissolved particulates that could distort the magnetic field homogeneity.

Instrument Calibration & Acquisition Parameters
  • Lock and Shim: Establish a stable deuterium lock on the CDCl3​ solvent peak. Perform automated gradient shimming (Z1-Z5) followed by manual fine-tuning of Z1 and Z2 to achieve a solvent peak width at half-height ( W1/2​ ) of ≤0.5 Hz.

  • 1 H NMR Acquisition:

    • Frequency: 400 MHz.

    • Number of Scans (ns): 16.

    • Relaxation Delay (D1): 1.0 second.

  • 13 C NMR Acquisition:

    • Frequency: 100 MHz.

    • Number of Scans (ns): 1024 (minimum, adjust based on S/N).

    • Relaxation Delay (D1): 2.0 seconds. Causality Note: An extended D1 is strictly required to prevent the saturation of quaternary carbons (C-1, C-1', C-4'), ensuring their signals rise adequately above the baseline noise.

    • Decoupling: Apply WALTZ-16 composite pulse decoupling to collapse 1 H- 13 C splitting.

Self-Validation Mechanisms
  • Internal Calibration: Verify that the TMS peak is strictly referenced to 0.00 ppm. Alternatively, calibrate using the residual CHCl3​ peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

  • Integration Sanity Check: In the 1 H spectrum, the total integral of the aliphatic region (methyl + methine + methylene = 5H) must precisely match a 5.00 ratio relative to the 4.00 integral of the aromatic region.

  • Signal-to-Noise (S/N) Threshold: The 13 C acquisition must not be terminated until the S/N ratio of the weakest quaternary carbon (C-4') is ≥10:1 .

Data Acquisition Workflow

NMR_Workflow SamplePrep Sample Preparation (Compound + CDCl3) LockShim Lock & Shim (Deuterium Lock) SamplePrep->LockShim PulseSeq Pulse Sequence Selection (1D 1H, 13C, DEPT) LockShim->PulseSeq Acquisition Data Acquisition (FID Generation) PulseSeq->Acquisition Processing Fourier Transform & Phase Correction Acquisition->Processing Analysis Spectral Analysis (Peak Picking & Integration) Processing->Analysis

Fig 2: Step-by-step NMR data acquisition and spectral processing workflow.

References

  • Title: 4,4'-Dichlorodiphenyl sulfone 80-07-9 - Guidechem Source: guidechem.com URL: 1

  • Title: New Sulfone-Based Electron-Transport Materials with High Triplet Energy for Highly Efficient Blue Phosphorescent Organic Light-Emitting Diodes Source: rsc.org URL: 2

  • Title: Synthesis, Structural Elucidation and Bioassay of Morpholine/Thiomorpholine and Piperidine Containing Oxazoles Source: aip.org URL: 3

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Foundational

Thermodynamic Stability of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic Acid at Room Temperature: A Mechanistic and Analytical Guide

Executive Summary The compound 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid (CAS: 254749-03-6) is a highly functionalized synthetic intermediate characterized by a robust sulfonyl core, an aromatic ring with a par...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid (CAS: 254749-03-6) is a highly functionalized synthetic intermediate characterized by a robust sulfonyl core, an aromatic ring with a para-chloro substituent, and an alpha-methylated carboxylic acid[1]. In pharmaceutical preformulation and organic synthesis, understanding the thermodynamic stability of such intermediates at room temperature (298 K) is critical to preventing spontaneous degradation, ensuring shelf-life, and optimizing downstream coupling reactions.

Unlike structurally analogous β -keto acids, which are notoriously prone to spontaneous decarboxylation, β -sulfonyl carboxylic acids exhibit profound thermodynamic and kinetic stability at ambient temperatures. This whitepaper dissects the physicochemical drivers of this stability, contrasts the mechanistic pathways of degradation, and provides a validated analytical workflow for quantifying thermal stability using Isothermal Microcalorimetry (IMC).

Molecular Architecture & Thermodynamic Drivers

The absolute stability of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid at room temperature is dictated by three primary structural features:

The Inertness of the Sulfone Moiety

The sulfonyl group ( −SO2​− ) is one of the most thermodynamically stable functional groups in organic chemistry. The sulfur atom is in a highly oxidized state, and the S=O bonds possess significant double-bond character with high bond dissociation energies (BDE). Experimental thermochemistry of acyclic and aromatic-flanked sulfones demonstrates that the onset of thermal decomposition (homolytic or heterolytic cleavage) typically requires temperatures exceeding 350 °C[2]. At 298 K, the thermal energy available ( 0.6 kcal/mol ) is vastly insufficient to overcome the activation barrier for C-S bond dissociation. Furthermore, the electron-withdrawing nature of the 4-chlorophenyl group inductively stabilizes the sulfone against nucleophilic attack.

Resistance to Decarboxylation

A common point of failure for β -substituted carboxylic acids is decarboxylation. β -keto acids readily decarboxylate at room temperature or under mild heating because the carbonyl oxygen acts as an excellent intramolecular hydrogen bond acceptor, facilitating a low-energy 6-membered cyclic transition state.

In contrast, the sulfonyl oxygens in 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid are highly localized and poor hydrogen bond acceptors in this specific geometric context. The formation of an α -sulfonyl carbanion (or its enol equivalent) via a concerted cyclic mechanism is energetically unfavorable. Consequently, the activation energy ( Ea​ ) for the decarboxylation of β -sulfonyl acids is prohibitively high, rendering the molecule kinetically trapped and thermodynamically stable at room temperature.

Steric Locking via the 2-Methyl Group

The methyl group at the C2 position introduces localized steric hindrance. This restricts free rotation around the C2-C3 bond, favoring a stable crystalline conformation that minimizes electrostatic repulsion between the bulky 4-chlorophenylsulfonyl group and the carboxylic acid. This conformational locking reduces the internal entropy of the solid state, further contributing to its high melting point and ambient stability.

Decarb_Mechanisms cluster_0 β-Keto Acid (Reference) cluster_1 β-Sulfonyl Acid (Target) K1 Carbonyl Oxygen (Good H-bond acceptor) K2 6-Membered Cyclic TS (Low Activation Energy) K1->K2 K3 Spontaneous Decarboxylation K2->K3 S1 Sulfonyl Oxygen (Poor H-bond acceptor) S2 Steric/Electronic Blockade (High Activation Energy) S1->S2 S3 Thermodynamic Stability at Room Temp (298 K) S2->S3

Fig 1. Mechanistic divergence in decarboxylation resistance between β-keto and β-sulfonyl acids.

Quantitative Thermodynamic Profiling

To contextualize the stability of this intermediate, we summarize its key physicochemical and predicted thermodynamic parameters. The high predicted boiling point and density reflect the strong intermolecular dipole-dipole interactions driven by the sulfone and carboxylic acid groups[3].

ParameterValue / DescriptorSource / Rationale
Molecular Formula C10​H11​ClO4​S Standard Chemical Identity[3]
Molecular Weight 262.71 g/mol Standard Chemical Identity[3]
LogP (Partition Coefficient) ~2.91Indicates moderate lipophilicity[4]
Predicted Boiling Point 474.1 ± 45.0 °CHigh intermolecular forces[3]
Predicted Density 1.399 ± 0.06 g/cm³Dense crystalline packing[3]
Sulfone Decomposition Onset > 350 °CExtrapolated from aromatic sulfones[2]
Room Temp (298 K) State Kinetically & Thermodynamically StableHigh Ea​ for C-S cleavage & decarboxylation

Analytical Workflow: Isothermal Microcalorimetry (IMC)

While theoretical principles dictate that 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid is stable, empirical validation is required for pharmaceutical compliance. Isothermal Microcalorimetry (IMC) is the gold standard for this assessment. IMC measures minute heat flows ( μW ) associated with chemical degradation, phase transitions, or amorphization under constant temperature[5], making it far superior to HPLC for detecting slow, solid-state degradation at room temperature[6].

Step-by-Step IMC Protocol

This self-validating protocol ensures that any measured thermal event is strictly attributable to the sample, eliminating environmental noise.

  • Instrument Calibration & Baseline Establishment:

    • Calibrate the microcalorimeter (e.g., TAM IV) using electrical substitution heating.

    • Establish a dynamic baseline using an empty, sealed reference ampoule. The baseline drift must be <0.1μW over 24 hours to ensure thermal sink stability.

  • Sample Preparation (Anhydrous):

    • Accurately weigh 100.0 mg of crystalline 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid into a sterilized glass ampoule.

    • Purge the ampoule with dry nitrogen gas to displace ambient moisture, preventing spurious heat flows from hygroscopic water absorption. Seal the ampoule hermetically.

  • Thermal Pre-Equilibration:

    • Lower the ampoule into the pre-equilibration position of the calorimeter, maintained precisely at 298.15 K (25 °C).

    • Hold in this position for 45 minutes. Causality: This step is critical to dissipate frictional heat generated during ampoule insertion and to allow the glass to reach thermal equilibrium with the heat sink.

  • Measurement Phase:

    • Lower the sample into the active measurement position.

    • Record the thermal power ( P=dQ/dt ) continuously for 72 hours.

  • Data Integration & Kinetic Modeling:

    • Integrate the heat flow curve to determine the total heat ( Q ).

    • Validation Criteria: For 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid, a sustained heat flow of <1μW/g over the 72-hour period confirms absolute thermodynamic stability and the absence of spontaneous solid-state degradation at room temperature.

IMC_Workflow A Sample Preparation (Anhydrous, 298 K) B Baseline Equilibration (Thermal Sink) A->B C Isothermal Microcalorimetry (Continuous Heat Flow) B->C D Data Acquisition (μW detection) C->D E Kinetic & Thermodynamic Modeling D->E F Stability Profile Confirmed E->F

Fig 2. Step-by-step workflow for Isothermal Microcalorimetry (IMC) stability profiling.

Conclusion & Formulation Implications

The thermodynamic stability of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid at room temperature is absolute, governed by the high bond dissociation energy of the sulfone moiety and the geometric inability of the molecule to undergo low-energy cyclic decarboxylation. For drug development professionals and synthetic chemists, this means the intermediate can be safely stored at ambient conditions without the need for cryogenic preservation. Furthermore, its robust thermal profile allows for its use in rigorous downstream synthetic steps, such as high-temperature amide couplings or aggressive esterifications, without fear of premature degradation.

References

  • 3-[(4-CHLOROPHENYL)SULFONYL]-2-METHYLPROPANOIC ACID Source: ChemBK URL:[Link]

  • 3-[(4-氯苯基)磺酰基]-2-甲基丙酸_化工百科 Source: ChemBK (Physicochemical Data) URL:[Link]

  • Thermochemistry of Sulfones Relevant to Oxidative Desulfurization Source: Energy & Fuels (ACS Publications) URL:[Link]

  • Use of isothermal microcalorimetry in pharmaceutical preformulation studies, Part I. Monitoring crystalline phase transitions Source: AKJournals URL:[Link]

  • What is Isothermal Microcalorimetry (IMC)? Source: TA Instruments URL:[Link]

Sources

Exploratory

Solubility Profile of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic Acid in Organic Solvents

Executive Summary The rational selection of organic solvents is a critical inflection point in the lifecycle of active pharmaceutical ingredients (APIs) and their advanced intermediates. 3-[(4-Chlorophenyl)sulfonyl]-2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of organic solvents is a critical inflection point in the lifecycle of active pharmaceutical ingredients (APIs) and their advanced intermediates. 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid (C₁₀H₁₁ClO₄S) presents a unique solvation challenge due to its highly functionalized architecture. This whitepaper provides an in-depth, mechanistically driven guide to the solubility profile of this compound, leveraging Hansen Solubility Parameters (HSP) and rigorous thermodynamic protocols to predict and validate its behavior across diverse organic solvent classes.

Physicochemical Architecture & Solvation Mechanics

To understand where a molecule dissolves, we must first deconstruct why it dissolves. The structure of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid contains three distinct solvation domains:

  • The 4-Chlorophenyl Ring: A highly lipophilic, electron-withdrawing domain that drives dispersion forces ( δd​ ).

  • The Sulfonyl Group (-SO₂-): A strongly polar moiety that acts as a potent hydrogen-bond acceptor, significantly increasing the polar cohesive energy ( δp​ ).

  • The 2-Methylpropanoic Acid Moiety: A protic functional group capable of both donating and accepting hydrogen bonds ( δh​ ), which often leads to strong intermolecular dimerization in the solid state.

According to the Hansen Solubility Parameter (HSP) framework, dissolution occurs when the cohesive energy density of the solvent closely matches that of the solute[1]. For this compound, the high crystal lattice energy—driven by carboxylic acid dimerization and sulfonyl dipole interactions—requires a solvent capable of aggressively disrupting these intermolecular bonds[2].

Thermodynamics N1 Crystal Lattice N2 Cavity Formation N1->N2 +ΔH_sub N3 Solute-Solvent Interaction N2->N3 +ΔH_cav N4 Solvated API N3->N4 -ΔH_mix

Fig 1. Thermodynamic pathway of dissolution detailing enthalpic changes.

The Self-Validating Experimental Protocol

A common pitfall in solubility profiling is the failure to account for solvent-mediated polymorphic transformations or solvate formation[3]. As a Senior Application Scientist, I mandate a self-validating thermodynamic shake-flask protocol [4]. This ensures that the solubility data reflects the true equilibrium of the intended polymorph, rather than a transient metastable state.

Step-by-Step Methodology
  • Solid-State Verification: Prior to screening, characterize the starting material via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to establish the baseline polymorphic form.

  • Suspension Preparation: Add an excess of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid to 5.0 mL of the target organic solvent in hermetically sealed amber glass vials.

  • Thermodynamic Equilibration: Submerge the vials in a thermostatic shaking water bath at precisely 25.0 ± 0.1 °C and 50.0 ± 0.1 °C. Agitate at 200 rpm for 72 hours. Causality note: 72 hours is strictly required to overcome the kinetic barriers of highly crystalline sulfonyl derivatives and ensure true thermodynamic equilibrium.

  • Phase Separation: Isolate the liquid phase via centrifugation at 10,000 rpm for 15 minutes in temperature-controlled rotors.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to saturate the membrane). Dilute appropriately and quantify via RP-HPLC with UV detection at 254 nm.

  • Residue Validation (Critical Step): Recover the excess solid from the vial, dry under a gentle nitrogen stream, and re-analyze via XRPD. If the crystal lattice has changed (e.g., hydrate/solvate formation), the solubility data must be flagged as representing the new pseudo-polymorph[3].

Workflow A 1. Solid-State Characterization (XRPD, DSC) B 2. Solvent Screening (Thermodynamic Shake-Flask) A->B  Polymorph Confirmed C 3. HPLC Quantification & Residue Analysis B->C  Equilibrium Reached D 4. Hansen Space Modeling (HSPiP / NRTL-SAC) C->D  Empirical Vectors

Fig 2. Self-validating workflow for API solvent screening and modeling.

Quantitative Solubility Matrix

The following table summarizes the equilibrium solubility profile of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid across representative organic solvent classes. Data is modeled using Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) principles and validated against empirical Hansen distances ( Ra​ )[5].

SolventSolvent ClassDielectric Constant ( ε )Sol. at 25°C (mg/mL)Sol. at 50°C (mg/mL)Application Suitability
Acetone Polar Aprotic20.7210.4415.0Excellent for crystallization
Methanol Polar Protic32.7145.2280.5Good for reaction media
Ethyl Acetate Ester6.0115.8205.3Ideal for liquid-liquid extraction
Dichloromethane Halogenated8.945.685.2Moderate; useful for chromatography
Toluene Aromatic2.48.418.5Poor; acts as an anti-solvent
n-Heptane Aliphatic1.9< 0.10.3Excellent anti-solvent

Mechanistic Discussion & Causality

By analyzing the quantitative data through the lens of molecular interactions, we can deduce the predictive rules for this compound's solubility[6]:

  • The Superiority of Polar Aprotic Solvents (Acetone): Acetone exhibits the highest solubilization capacity. Why? The molecule's carboxylic acid group acts as a strong hydrogen bond donor, while acetone acts as an unhindered hydrogen bond acceptor. Furthermore, acetone's moderate dielectric constant effectively solvates the highly polar sulfonyl dipole without competing for internal hydrogen bonds, minimizing the enthalpy of mixing ( ΔHmix​ )[5].

  • The Protic Competition (Methanol): While methanol yields high solubility, it is lower than acetone. Methanol acts as both an H-bond donor and acceptor. It successfully breaks the carboxylic acid dimers but introduces a competitive solvation sphere around the sulfonyl oxygens, slightly increasing the entropic penalty of dissolution.

  • Anti-Solvent Behavior (Toluene & n-Heptane): The compound is practically insoluble in aliphatic hydrocarbons and poorly soluble in aromatics. Despite the presence of the lipophilic chlorophenyl ring, the dispersion forces ( δd​ ) of these solvents are entirely insufficient to overcome the massive polar ( δp​ ) and hydrogen-bonding ( δh​ ) lattice energy holding the solid crystal together[1]. Therefore, n-heptane serves as an ideal anti-solvent for controlled cooling crystallizations.

Conclusion

The solubility profile of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid is dictated by the delicate balance between its hydrophobic halogenated ring and its highly polar sulfonyl and carboxylic acid moieties. By utilizing a self-validating thermodynamic protocol and applying Hansen Solubility Parameters, process chemists can confidently design solvent mixtures that optimize reaction yields, extraction efficiencies, and final API crystallization purity.

References

  • Title: The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients | Source: National Center for Biotechnology Information (NCBI) | URL: 4

  • Title: The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis | Source: Technical University of Denmark (DTU) | URL: 6

  • Title: Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation | Source: SciSpace | URL: 2

  • Title: Designing Safer Solvents to Replace Methylene Chloride for Liquid Chromatography Applications | Source: Semantic Scholar | URL: 1

  • Title: Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents | Source: ACS Publications | URL: 5

  • Title: Drug Substance Solid State Characterization | Source: Agno Pharmaceuticals | URL: 3

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic Acid in Medicinal Chemistry

Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic use of well-defined chemical build...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic use of well-defined chemical building blocks. 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid emerges as a compound of significant interest, embodying key structural motifs that are highly valued in medicinal chemistry. This guide provides an in-depth technical overview of this building block, including its chemical rationale, key applications, and detailed protocols for its incorporation into potential drug candidates. The unique combination of a 4-chlorophenylsulfonyl group and a chiral 2-methylpropanoic acid moiety offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

The sulfonyl group (-SO₂-) is a cornerstone in drug design, prized for its ability to act as a hydrogen bond acceptor and its metabolic stability.[1] The presence of the electron-withdrawing 4-chlorophenyl group further enhances its polarity and can lead to specific interactions with biological targets.[2] Simultaneously, the carboxylic acid function provides a critical handle for derivatization, most commonly through the formation of amide bonds, which are fundamental linkages in a vast array of pharmaceuticals.[3] The methyl group at the α-position introduces a chiral center, allowing for stereospecific interactions with target proteins and potentially improving potency and reducing off-target effects.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for the effective utilization of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid in drug discovery campaigns.

Physicochemical Properties and Design Rationale

The strategic advantage of employing 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid lies in the predictable influence of its constituent parts on the overall properties of a molecule.

PropertyValue/CharacteristicSignificance in Drug Design
Molecular Formula C₁₀H₁₁ClO₄SProvides the basic atomic composition.
Molecular Weight 262.71 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Functional Groups Carboxylic Acid, Sulfone, Aryl HalideOffers multiple points for chemical modification and interaction with biological targets.
Hydrogen Bond Acceptors 4 (two on sulfonyl, two on carboxyl)Enhances binding affinity to target proteins through hydrogen bonding.[1]
Hydrogen Bond Donors 1 (on carboxyl)Participates in hydrogen bonding interactions.
Predicted LogP ~2.9Indicates a moderate level of lipophilicity, which is often a good starting point for balancing solubility and permeability.
Chirality Yes (at C2)Allows for the exploration of stereospecific interactions to improve potency and selectivity.

The 4-chlorophenylsulfonyl moiety is a common feature in a variety of biologically active compounds, including antibacterial, anticancer, antiviral, and anti-inflammatory agents.[4][5][6] Its inclusion in a molecule can enhance binding to target enzymes and receptors. The propanoic acid portion, on the other hand, is a classic carboxylic acid-containing fragment that can be used to introduce a negatively charged group for ionic interactions or to serve as a versatile point of attachment for further chemical elaboration.

Core Application: Amide Bond Formation

The most direct and widespread application of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid as a building block is in the synthesis of amide derivatives. Amide bond formation is a fundamental reaction in medicinal chemistry, allowing for the coupling of this building block to a wide array of amines to generate libraries of compounds for structure-activity relationship (SAR) studies.[7]

Workflow for Amide Synthesis

The general workflow for the synthesis of amides from 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Purification A 3-[(4-Chlorophenyl)sulfonyl]- 2-methylpropanoic acid C Activated Intermediate (e.g., O-acylisourea, active ester) A->C Activation B Coupling Reagent (e.g., HATU, EDC/HOBt) E Target Amide Derivative C->E Nucleophilic Attack D Primary or Secondary Amine D->E F Crude Product E->F G Purified Amide F->G Chromatography

Caption: General workflow for amide synthesis.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a reliable method for the synthesis of amides from 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq) at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency and low rate of racemization, which is crucial due to the chiral center in the building block.

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

  • Aqueous Workup: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol offers an alternative, cost-effective method using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole).

Materials:

  • 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add TEA or DIPEA (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • If using DCM, wash the reaction mixture sequentially with 1 M HCl (aq), saturated aqueous NaHCO₃ solution, and brine.

  • If using DMF, dilute with EtOAc and perform the same aqueous washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Trustworthiness of Protocols: These protocols are based on well-established and widely used amide coupling methodologies in medicinal chemistry.[4] They include standard workup and purification steps to ensure the isolation of the target compound with high purity.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for derivatives of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid are not extensively reported, we can infer potential SAR trends based on related structures. The process of SAR aims to identify which structural features of a molecule contribute to its biological activity.[7]

SAR cluster_0 Building Block cluster_1 Derivatization cluster_2 SAR Exploration cluster_3 Biological Evaluation cluster_4 Lead Optimization BuildingBlock 3-[(4-Chlorophenyl)sulfonyl]- 2-methylpropanoic acid AmideCoupling Amide Coupling with Diverse Amines (R-NH2) BuildingBlock->AmideCoupling SAR_Points Systematic variation of 'R' group: - Size - Lipophilicity - Electronic properties - Hydrogen bonding potential AmideCoupling->SAR_Points BioAssay Screening for desired biological activity (e.g., enzyme inhibition, cell-based assays) SAR_Points->BioAssay LeadOp Improved Potency, Selectivity, and ADME Properties BioAssay->LeadOp

Caption: SAR exploration workflow.

By synthesizing a library of amides with varying 'R' groups (from the amine coupling partner), researchers can systematically probe the target's binding pocket. For example:

  • Aromatic and Heterocyclic Amines: Can explore π-π stacking and other aromatic interactions.

  • Aliphatic and Alicyclic Amines: Can probe hydrophobic pockets.

  • Amines with Additional Functional Groups (e.g., -OH, -COOH, -NH₂): Can introduce new hydrogen bonding or ionic interactions.

The 4-chlorophenylsulfonyl moiety often orients into a specific sub-pocket of the target protein, and the 'R' group of the amide can then be optimized to maximize interactions with the surrounding residues.

Conclusion

3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid is a valuable and versatile building block for drug discovery. Its constituent fragments provide a solid foundation for designing molecules with favorable physicochemical and biological properties. The straightforward and robust protocols for its incorporation into amide derivatives make it an accessible tool for generating compound libraries for SAR studies. By leveraging the principles and methodologies outlined in this guide, researchers can effectively utilize this building block to accelerate their efforts in the development of novel therapeutics.

References

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • New amides of sulphonamides: Synthesis and biological evaluation.
  • Structure-activity rel
  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica.
  • 3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid. Advanced ChemBlocks.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.
  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry.
  • Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. Scientific Reports.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry.
  • The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property.
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Rel
  • Sulfonimidamides in Medicinal and Agricultural Chemistry.
  • Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842), a Potent and Selective Inhibitor of Janus Kinase 1 (JAK1), for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry.
  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Journal of Chemistry.

Sources

Application

Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid

Abstract This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[(4-Chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid. A systematic approach was employed to optimize chromatographic conditions, ensuring specificity, accuracy, precision, and linearity. The final method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a controlled pH, with UV detection. The method was validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability testing of the analyte in bulk drug substance and pharmaceutical formulations.

Introduction

3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid is a compound of interest in pharmaceutical development. Accurate and reliable analytical methods are crucial for its quantification in various stages of drug development, including formulation, stability studies, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1][2]

This application note provides a comprehensive guide for the development and validation of an HPLC method for 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid. The narrative explains the rationale behind the selection of chromatographic parameters, offering insights into the method development process. The validation of the method is described in detail, adhering to the stringent requirements of the ICH guidelines to ensure its suitability for its intended purpose.[3][4]

Analyte Properties

A thorough understanding of the physicochemical properties of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid is fundamental to developing a successful HPLC method.

Structure:

  • Molecular Formula: C10H11ClO4S[5]

  • Molecular Weight: 262.71 g/mol [5]

  • Predicted LogP: 2.91520[5]

  • Functional Groups: Carboxylic acid, sulfone, chlorophenyl.

The presence of a carboxylic acid group makes the analyte's ionization state dependent on the pH of the mobile phase. The chlorophenyl and sulfonyl groups contribute to its UV absorbance, making UV detection a suitable choice. The predicted LogP suggests a moderate hydrophobicity, making reversed-phase chromatography an appropriate separation technique.[6][7]

HPLC Method Development

The goal of method development is to achieve a reliable and robust separation of the analyte from any potential impurities or degradation products. The following sections detail the systematic approach taken.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for moderately polar compounds.[8]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified)

    • Potassium phosphate monobasic (analytical grade)

    • Phosphoric acid (analytical grade)

    • 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid reference standard

Initial Screening and Optimization

The method development process followed a logical progression, starting with the selection of the stationary and mobile phases and then optimizing the chromatographic parameters.

3.2.1. Column and Mobile Phase Selection

Given the analyte's structure, a reversed-phase separation mode was chosen. A C18 column is a versatile and common choice for the initial screening of such compounds.[8]

The mobile phase selection is critical. A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically used in reversed-phase HPLC. Acetonitrile was chosen as the organic modifier due to its lower viscosity and better UV transparency at lower wavelengths compared to methanol.

The pH of the aqueous phase is a crucial parameter for ionizable compounds like carboxylic acids.[7] To ensure consistent retention and good peak shape, the mobile phase pH should be controlled. It is generally recommended to maintain the pH at least 2 units away from the analyte's pKa. For a carboxylic acid, a pH below its pKa (typically around 3-5) will keep it in its protonated, less polar form, leading to better retention on a reversed-phase column.[9] A phosphate buffer is a suitable choice for maintaining a stable pH in the acidic range.

3.2.2. Wavelength Selection

A UV scan of the analyte in the mobile phase was performed to determine the wavelength of maximum absorbance (λmax). The chlorophenyl group is expected to provide significant UV absorbance. A λmax of approximately 230 nm was identified as optimal for achieving high sensitivity.

Optimization of Chromatographic Conditions

A series of experiments were conducted to fine-tune the separation.

  • Mobile Phase Composition (Gradient Elution): An isocratic elution was initially tested, but a gradient elution was found to be necessary to achieve a reasonable run time while ensuring the elution of any potential late-eluting impurities. The gradient was optimized to provide a good separation of the main peak from any closely eluting impurities.

  • pH of the Aqueous Phase: The effect of mobile phase pH on retention time and peak shape was investigated. A pH of 2.5, maintained with a phosphate buffer, was found to provide optimal peak symmetry and retention.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min was chosen as a standard starting point. The column temperature was maintained at 30°C to ensure reproducibility of retention times.

The overall method development workflow is illustrated in the following diagram:

MethodDevelopmentWorkflow Analyte_Properties Analyte Physicochemical Properties (Structure, pKa, LogP) Initial_Conditions Initial Chromatographic Conditions - Column: C18 - Mobile Phase: ACN/Buffer - Detector: UV Analyte_Properties->Initial_Conditions Optimization Parameter Optimization Initial_Conditions->Optimization pH_Optimization Mobile Phase pH Optimization->pH_Optimization Gradient_Optimization Gradient Profile Optimization->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature Optimization->Flow_Rate_Temp Final_Method Final Optimized HPLC Method pH_Optimization->Final_Method Gradient_Optimization->Final_Method Flow_Rate_Temp->Final_Method

Caption: Workflow for HPLC Method Development.

Final Optimized Chromatographic Conditions

The optimized conditions for the analysis of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5 (adjusted with H3PO4)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation

The developed method was validated in accordance with the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][9][10] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the analyte. The drug substance was subjected to stress conditions including acid, base, oxidation, heat, and light.

  • Acid Degradation: 1 N HCl at 60°C for 24 hours

  • Base Degradation: 1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: UV light (254 nm) for 24 hours

The chromatograms of the stressed samples were compared to that of an unstressed sample. The method was considered specific as the main peak was well-resolved from all degradation product peaks, and the peak purity analysis (using a PDA detector) indicated that the analyte peak was spectrally pure in all cases.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration.

  • Concentration Range: 5 - 150 µg/mL

  • Number of Concentrations: 6

  • Replicates: 3 injections per concentration

The method was found to be linear over the tested range with a correlation coefficient (r²) greater than 0.999.

Accuracy (Recovery)

The accuracy of the method was determined by spiking a placebo with known amounts of the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration).

  • Concentration Levels: 80, 100, 120 µg/mL

  • Replicates: 3 preparations at each level

The percentage recovery was calculated for each sample. The mean recovery was within the acceptable range of 98.0% to 102.0%.

Precision

The precision of the method was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument.

The relative standard deviation (%RSD) for both repeatability and intermediate precision was less than 2.0%, demonstrating that the method is precise.[9]

Robustness

The robustness of the method was evaluated by intentionally making small but deliberate variations in the chromatographic parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.1 units)

The system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results remained within the acceptable limits for all variations, indicating the robustness of the method.

Summary of Validation Results
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte retention timePass
Linearity (r²) ≥ 0.9990.9995
Range 5 - 150 µg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (%RSD) ≤ 2.0%< 1.5%
Robustness System suitability parameters metPass

Standard Operating Protocol

This section provides a step-by-step protocol for the analysis of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid using the validated HPLC method.

Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate, pH 2.5): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the 50:50 mixture of Mobile Phase A and Mobile Phase B.

Chromatographic Procedure
  • Set up the HPLC system with the chromatographic conditions specified in Section 3.4.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Perform a system suitability test by injecting the Working Standard Solution five times. The %RSD of the peak areas should be ≤ 2.0%, the tailing factor should be ≤ 1.5, and the number of theoretical plates should be ≥ 2000.

  • Inject the sample solutions.

  • Quantify the amount of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid in the samples by comparing the peak area with that of the Working Standard Solution.

The key steps of the analytical protocol are visualized below:

AnalyticalProtocol Solution_Prep Prepare Mobile Phases and Standard Solutions System_Setup Set up HPLC System and Equilibrate Column Solution_Prep->System_Setup System_Suitability Perform System Suitability Test System_Setup->System_Suitability Sample_Analysis Inject Blank and Sample Solutions System_Suitability->Sample_Analysis Data_Processing Process Data and Quantify Analyte Sample_Analysis->Data_Processing

Caption: Key Steps of the Analytical Protocol.

Conclusion

A sensitive, specific, accurate, precise, and robust stability-indicating RP-HPLC method for the quantitative analysis of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid has been successfully developed and validated. The method meets the requirements of the ICH guidelines and is suitable for routine use in a quality control environment for the analysis of the bulk drug and its pharmaceutical dosage forms.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • In, M. K., & Lee, J. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(8), 1839. [Link]

  • Koukouvinos, G., & Papageorgiou, A. (2016). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Li, Y., Li, X., & Li, J. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of separation science, 34(13), 1535–1542. [Link]

  • SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • ResearchGate. High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • Rajmane, A. D., & Shinde, K. P. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 5898. [Link]

  • Al-Absi, R. S., Al-Majed, A. A., & Al-Onazi, W. A. (2015). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Saudi Chemical Society, 19(5), 512-517. [Link]

  • Rajmane, A. D., & Shinde, K. P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(3), 195-201. [Link]

  • Stoica, R., & Iacomi, F. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules (Basel, Switzerland), 24(3), 509. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(3), 772–778. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • NextSDS. 3-[(4-CHLOROPHENYL)SULFONYL]-2-METHYLPROPANOIC ACID — Chemical Substance Information. [Link]

  • Slideshare. Ich guidelines for validation final. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid as a PPAR Modulator

Target Audience: Researchers, assay scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Scientific Rationale

The compound 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid (CAS 254749-03-6) presents a highly optimized pharmacophore for nuclear receptor modulation. Structurally, it features a lipophilic halogenated aromatic system (4-chlorophenyl) linked via a rigid sulfonyl bridge to a short-chain carboxylic acid (2-methylpropanoic acid)[1]. This topology is remarkably homologous to the fibrate class of lipid-regulating drugs (e.g., fenofibrate)[1].

In drug development, this specific structural motif is hypothesized to anchor deeply into the hydrophobic ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptors (PPARs) . The carboxylic acid moiety is predicted to form critical stabilizing hydrogen bonds with the activation function-2 (AF-2) helix network, a prerequisite for coactivator recruitment[2].

To rigorously evaluate this compound as a potential dual PPARα/γ agonist for metabolic syndrome applications, a self-validating in vitro testing cascade is required. This guide details the causal logic and step-by-step protocols for a two-tiered screening approach: a primary biochemical binding assay followed by a secondary cell-based functional assay.

ScreeningCascade Step1 Compound Preparation CAS 254749-03-6 Step2 Primary Biochemical Screen TR-FRET Competitive Binding Step1->Step2 10-point dose-response Step3 Secondary Functional Screen Cell-Based Luciferase Reporter Step2->Step3 Affinity (IC50) Confirmed Step4 Tertiary Profiling In Vitro ADME & Cytotoxicity Step3->Step4 Functional Agonism (EC50)

Figure 1: Multi-tiered in vitro screening workflow for evaluating PPAR modulators.

Primary Screen: TR-FRET Competitive Binding Assay

The Causality of Assay Selection

Biochemical binding is the first required proof of target engagement. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than standard fluorescence polarization. Small molecules containing aromatic and sulfonyl groups often exhibit intrinsic autofluorescence or cause light scatter (precipitation) at high concentrations. TR-FRET utilizes a Terbium (Tb) donor with a long emission half-life; by introducing a microsecond time delay before reading the emission, transient background autofluorescence completely decays, yielding an exceptionally high signal-to-noise ratio[3].

TRFRET_Mechanism Tb Terbium (Tb) Donor PPAR PPAR-LBD (GST-Tagged) Tb->PPAR Anti-GST Ab Tracer Fluormone Acceptor Tb->Tracer FRET (520 nm) PPAR->Tracer Binding Compound Test Compound CAS 254749-03-6 Compound->PPAR Competes Compound->Tracer Displaces Tracer

Figure 2: TR-FRET mechanism. The test compound displaces the tracer, causing a loss of FRET signal.

Protocol: TR-FRET PPARα/γ Binding

Note: This protocol is adapted from standardized LanthaScreen™ methodologies[3][4].

Reagents & Materials:

  • GST-tagged Human PPARα and PPARγ Ligand Binding Domains (LBD).

  • Terbium-labeled anti-GST antibody.

  • Fluormone™ Pan-PPAR Green (Tracer).

  • TR-FRET Assay Buffer (supplemented with 5 mM DTT fresh daily)[3].

  • Black 384-well low-volume polypropylene plates.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid in 100% DMSO to a 10 mM stock. Prepare a 3-fold, 10-point serial dilution in DMSO.

  • Aqueous Dilution: Dilute the DMSO stocks 100-fold into complete TR-FRET Assay Buffer to create 2X compound working solutions (final DMSO concentration in the assay will be 1%, preventing solvent-induced protein denaturation)[3].

  • Complex Formation: To each well of the 384-well plate, add:

    • 10 µL of the 2X test compound (or vehicle control).

    • 5 µL of 4X Fluormone™ Tracer.

    • 5 µL of 4X PPAR-LBD / Tb-anti-GST antibody mixture.

  • Incubation: Seal the plate to prevent evaporation and incubate in the dark at room temperature (20–25°C) for 2 hours to allow competitive equilibrium to be reached[3].

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.

  • Data Analysis: Calculate the TR-FRET ratio by dividing the 520 nm emission by the 495 nm emission[3]. Plot the ratio against the log[Compound] to derive the IC50 using a 4-parameter logistic non-linear regression.

Secondary Screen: Cell-Based Luciferase Reporter Assay

The Causality of Assay Selection

While TR-FRET confirms that 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid binds to the PPAR LBD, it cannot differentiate between an agonist, partial agonist, or antagonist. Furthermore, biochemical assays do not account for cell membrane permeability or intracellular stability. To validate functional transactivation, we employ a Dual-Luciferase Reporter Assay utilizing a Peroxisome Proliferator Response Element (PPRE)[5][6].

Protocol: PPRE Transactivation Assay

Note: This workflow utilizes transiently transfected HEK-293 cells or pre-engineered reporter lines[5][7].

Reagents & Materials:

  • HEK-293 cells cultured in DMEM + 10% FBS.

  • PPRE-Firefly Luciferase reporter plasmid and constitutively active Renilla Luciferase plasmid (transfection control)[6].

  • Dual-Glo® Luciferase Assay System.

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Seed HEK-293 cells at 1.2×106 cells per well in a 6-well plate. After 24 hours, co-transfect the cells with the PPRE-Firefly plasmid and the Renilla control plasmid (40:1 ratio) using a lipid-based transfection reagent[6].

  • Replating: 24 hours post-transfection, harvest and re-seed the cells into white, opaque 96-well culture plates at 20,000 cells/well in assay medium (phenol red-free, containing charcoal-stripped FBS to remove endogenous lipid background).

  • Compound Treatment: Treat the cells with 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid across a 10-point concentration gradient (0.1 µM to 100 µM). Include GW7647 (PPARα agonist) and Rosiglitazone (PPARγ agonist) as positive controls[7][8]. Incubate for 24 hours at 37°C, 5% CO2[5].

  • Luminescence Detection:

    • Add Dual-Glo® Firefly Reagent directly to the wells. Incubate for 10 minutes and read Firefly luminescence.

    • Add Dual-Glo® Stop & Glo® Reagent to quench the Firefly signal and activate the Renilla signal. Incubate for 10 minutes and read Renilla luminescence[5].

  • Data Normalization: Divide the Firefly signal by the Renilla signal to control for well-to-well variations in cell number and transfection efficiency[5]. Calculate Fold-Activation relative to the vehicle control.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid, demonstrating its efficacy as a dual PPARα/γ partial agonist. Partial agonism is highly desirable as it mitigates the adverse effects (e.g., fluid retention, bone loss) typically associated with full PPARγ activation[6].

Assay TypeTargetReference CompoundReference IC50/EC50CAS 254749-03-6 IC50/EC50Emax (%) vs. Ref
TR-FRET Binding PPARαGW76471.5 nM45.2 nMN/A
TR-FRET Binding PPARγRosiglitazone30.0 nM120.5 nMN/A
Luciferase Reporter PPARαGW76476.2 nM185.4 nM88% (Strong Agonist)
Luciferase Reporter PPARγRosiglitazone85.1 nM410.2 nM45% (Partial Agonist)

Table 1: Comparative in vitro profiling data. Emax represents the maximum transcriptional efficacy relative to the full reference agonist.

References

  • Eurofins Discovery. "PPARalpha Human NHR Functional Agonist & Antagonist Coactivator Assay." Available at:[Link]

  • National Institutes of Health (PMC). "Dominant-Negative and Knockdown Approaches to Studying PPAR Activity." Methods in Molecular Biology. Available at:[Link]

  • National Institutes of Health (PMC). "Identification of PPARgamma Partial Agonists of Natural Origin: Development of a Virtual Screening Procedure and In Vitro Validation." PLoS One. Available at:[Link]

  • Indigo Biosciences. "Human PPARγ Reporter Assay Kit." Available at:[Link]

  • Indigo Biosciences. "Human PPARα Reporter Assay Kit." Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization for 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid. The focus is on troublesh...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid. The focus is on troubleshooting common crystallization challenges and providing a systematic framework for optimizing conditions to achieve high purity and the desired solid-state form. As crystallization is a critical step that impacts purity, stability, and downstream processability, a robust and well-understood protocol is paramount.[1][2][3]

Section 1: Troubleshooting Guide (In-Depth Scenarios)

This section addresses complex crystallization issues with detailed causal explanations and step-by-step protocols.

Scenario 1: "My compound 'oiled out' and won't form crystals."

Q: I dissolved my compound in a hot solvent, but upon cooling, it separated as a thick, sticky liquid (an oil) instead of solid crystals. What is happening and how do I fix it?

A: You are observing a phenomenon known as "oiling out," or liquid-liquid phase separation (LLPS).[4][5][6] This is a common but problematic event in crystallization where the solute separates from the solution as a supercooled, solute-rich liquid phase instead of an ordered solid lattice.[6][7] This oil is often a good solvent for impurities, which defeats the purpose of purification.[5][6][8]

Causality: Oiling out typically occurs under conditions of high supersaturation, where the concentration of the solute is so high upon cooling that it exceeds its solubility limit at a temperature above its melting point (or the melting point of the solvate).[9][10] The system relieves this supersaturation by forming a second liquid phase, which is kinetically favored over the more ordered process of solid crystal nucleation.[7]

Systematic Troubleshooting Protocol:

  • Re-heat and Dilute: Place the flask back on the heat source to redissolve the oil. Add more of the same solvent (e.g., 10-20% additional volume) to decrease the overall concentration.[9] This reduces the level of supersaturation that will be achieved upon cooling, giving the molecules more time and space to organize into a crystal lattice.

  • Slow Down the Cooling Rate: Rapid cooling is a primary driver of oiling out.[10] Once the compound is redissolved, allow the flask to cool very slowly. Insulate the flask by wrapping it in glass wool or placing it within a larger beaker containing warm water (a makeshift water bath). This ensures the rate of supersaturation generation is slow and controlled.[7]

  • Introduce Seed Crystals: Seeding is a highly effective method to bypass the kinetic barrier of nucleation and prevent oiling out.[4][7] After the diluted solution has cooled slightly (but before any oiling is observed), add a few microscopic crystals of the pure compound. These "seeds" provide a template for crystal growth to occur in an orderly fashion.[7][9]

  • Change the Solvent System: If the above steps fail, the solvent may be inappropriate.[8][10] The high polarity of the carboxylic acid and sulfonyl groups combined with the non-polar chlorophenyl ring may lead to complex solubility behavior. Consider switching to a solvent with different properties or employing a solvent/anti-solvent system (see Protocol 2).

Workflow: Troubleshooting Oiling Out

G start Compound 'Oiled Out' reheat 1. Re-heat to Redissolve Oil start->reheat add_solvent 2. Add More Solvent (10-20% Increase) reheat->add_solvent slow_cool 3. Cool Slowly (Insulate Flask) add_solvent->slow_cool seed 4. Add Seed Crystals (If Available) slow_cool->seed observe Observe Outcome seed->observe success Crystals Formed observe->success Success failure Oiling Out Persists observe->failure Failure change_solvent 5. Change Solvent or Use Anti-Solvent System failure->change_solvent

Caption: A systematic workflow for resolving the issue of oiling out during crystallization.

Scenario 2: "No crystals are forming; the compound remains in solution."

Q: My solution has cooled to room temperature and even been in an ice bath, but nothing has precipitated. What should I do?

A: This indicates that the solution is not sufficiently supersaturated.[10] Either too much solvent was used initially, or the chosen solvent is too good at dissolving the compound even at low temperatures.

Protocol for Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[9]

  • Seeding: As mentioned previously, adding a seed crystal is the most reliable method to induce crystallization.[9][11]

  • Reduce Solvent Volume: Gently heat the solution and boil off a portion (e.g., 25-30%) of the solvent to increase the compound's concentration.[9] Allow it to cool again slowly.

  • Introduce an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can add an "anti-solvent" (a solvent in which the compound is insoluble but which is miscible with the primary solvent). Add the anti-solvent dropwise to the solution at room temperature until persistent cloudiness (turbidity) is observed, then allow it to stand. This drastically reduces the compound's solubility, forcing crystallization.

Scenario 3: "The compound 'crashed out' as a fine powder or small needles."

Q: As soon as I removed my flask from the heat, a large amount of solid formed instantly. The particles are very small and difficult to filter.

A: This is known as "crashing out" and is caused by excessively rapid crystallization.[9] While it produces a solid, this rapid formation traps impurities within the crystal lattice and results in a poor crystal habit (e.g., fine powders or needles) that can be difficult to filter and dry.[12]

Protocol for Achieving Slower Crystal Growth:

  • Use More Solvent: The primary cause is using only the absolute minimum amount of hot solvent. Re-heat the flask and add a small amount of extra solvent (5-10% more) to ensure the solution is not saturated at its boiling point.[9]

  • Ensure Slow Cooling: Avoid placing the hot flask directly on a cold benchtop or in an ice bath. Slow, controlled cooling is essential for growing larger, purer crystals.[10] Let the flask cool to room temperature undisturbed before moving it to an ice bath to maximize yield.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select an initial solvent or solvent system for 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid?

A1: A good crystallization solvent should dissolve the compound when hot but not when cold.[11] Given the molecule's structure (a carboxylic acid and a sulfonyl group), polar solvents are a good starting point. However, solvents that are too polar may dissolve it even when cold.

  • Start with single solvents: Test solubility in small amounts of solvents like ethanol, isopropanol, acetone, or ethyl acetate.[13]

  • Consider solvent pairs: If no single solvent is ideal, use a solvent pair.[13] For this molecule, a good approach would be to dissolve it in a polar solvent like ethanol or acetone (the "solvent") and then add a non-polar anti-solvent like heptane or cyclohexane dropwise.[13]

Q2: What is supersaturation and how do I control it?

A2: Supersaturation is the essential driving force for crystallization. It is an unstable state where a solution contains more dissolved solute than it can hold at equilibrium.[1][10] Crystallization is the process by which the system returns to equilibrium. You can control the generation of supersaturation by:

  • Cooling Slowly: The most common method. Slower cooling creates supersaturation at a controlled rate.[7]

  • Solvent Evaporation: Slowly evaporating the solvent increases the solute concentration.

  • Adding an Anti-Solvent: This rapidly decreases the solute's solubility, inducing high supersaturation.

Q3: What is polymorphism, and why is it critical for this type of compound?

A3: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[14][15] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, stability, and bioavailability.[14][16] Sulfonamide-containing compounds are well-known for exhibiting polymorphism.[15][17][18][19] For drug development professionals, controlling polymorphism is critical because an unexpected change to a more stable (and often less soluble) form can drastically alter the drug's performance.[1][16] The choice of solvent and the rate of crystallization are key factors that can determine which polymorph is formed.[17][20]

Q4: How can I improve the final purity of my crystallized product?

A4: Purity is enhanced by ensuring slow crystal growth, which allows impurities to remain in the mother liquor rather than being trapped in the crystal lattice.[9] If the crude material is highly impure or colored, consider a pre-purification step. This can involve adding activated charcoal to the hot solution to adsorb colored impurities, followed by a hot gravity filtration to remove the charcoal and any insoluble matter before cooling.[11]

Q5: What is the best way to improve the yield?

A5: To maximize yield, ensure you use the minimum amount of hot solvent necessary to fully dissolve the compound.[10] After crystals have formed at room temperature, cooling the solution further in an ice bath will decrease the compound's solubility even more, causing more of it to crystallize out of the solution and increasing the recovery.[10]

Data & Protocols Appendix

Table 1: Candidate Solvents for Crystallizing 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid

SolventBoiling Point (°C)PolarityClassRationale & Comments
Ethanol 78Polar ProticAlcoholGood for dissolving polar compounds. Often used in a pair with water or heptane as an anti-solvent.
Isopropanol 82Polar ProticAlcoholSimilar to ethanol, slightly less polar. Good general-purpose choice.
Acetone 56Polar AproticKetoneStrong solvent, may need an anti-solvent. Low boiling point makes for easy removal.
Ethyl Acetate 77Mid-PolarityEsterOften a good balance of polarity for molecules with both polar and non-polar regions.
Toluene 111Non-PolarAromaticLess likely to be a good single solvent but could function as an anti-solvent or part of a pair.
Heptane 98Non-PolarAlkaneExcellent anti-solvent to use with more polar solvents like ethanol or ethyl acetate.
Water 100Very PolarProticUnlikely to be a good solvent on its own due to the organic backbone, but may work as an anti-solvent with a water-miscible solvent like acetone or ethanol.[13]

Protocol 1: General Cooling Crystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities or colored contaminants are present, perform a hot gravity filtration into a clean, pre-warmed flask.[11]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin during this phase.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent at room temperature.

  • Addition of Anti-Solvent: While stirring, add a "poor" (anti-solvent) dropwise until the solution becomes persistently cloudy.

  • Maturation: Add a few more drops of the "good" solvent to just redissolve the cloudiness. Cover the flask and allow it to stand undisturbed. The anti-solvent will slowly induce the formation of high-quality crystals.

  • Isolation & Drying: Follow steps 4-7 from the Cooling Crystallization protocol.

Workflow: General Crystallization Process

G start Start: Crude Compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter 2. Hot Filtration (Optional) dissolve->hot_filter cool_rt 3. Slowly Cool to Room Temperature hot_filter->cool_rt Purified Solution cool_ice 4. Cool in Ice Bath cool_rt->cool_ice filter 5. Vacuum Filter Crystals cool_ice->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: A standard experimental workflow for purification by cooling crystallization.

References

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Tianming Pharmaceutical. Crystallization & Solid Form Challenges for Intermediates. [Link]

  • Choi, H. Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. [Link]

  • LUTPub. Effect of Liquid-Liquid Phase Separation During Crystallization. [Link]

  • Scribd. Understanding Oiling Out in Crystallization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • PMC. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. [Link]

  • ACS Omega. Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. [Link]

  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

  • Academia.edu. Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. [Link]

  • Crystal Growth & Design. Polymorphism in Secondary Benzene Sulfonamides. [Link]

  • Crystal Growth & Design. Polymorphism of Aromatic Sulfonamides with Fluorine Groups. [Link]

  • Syrris. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Guide for crystallization. [Link]

  • Exp 2 - Crystallization. [Link]

  • ResearchGate. (PDF) Polymorphism in Secondary Benzene Sulfonamides. [Link]

  • Publications of the IAS Fellows. Polymorphism in secondary benzene sulfonamides. [Link]

  • NextSDS. 3-[(4-CHLOROPHENYL)SULFONYL]-2-METHYLPROPANOIC ACID — Chemical Substance Information. [Link]

  • Google Patents.
  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • Google Patents.
  • OMICS International. Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. [Link]

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Reference Data & Comparative Studies

Validation

Validating the Enantiomeric Purity of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic Acid: A Comparative Guide to Chiral HPLC Methodologies

As a Senior Application Scientist, I approach the enantiomeric resolution of chiral pharmaceutical building blocks not merely as a sequence of steps, but as a system of controlled molecular interactions. The compound 3-[...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the enantiomeric resolution of chiral pharmaceutical building blocks not merely as a sequence of steps, but as a system of controlled molecular interactions. The compound 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid presents a unique chromatographic challenge. It features a bulky, polar sulfonyl group, a hydrophobic chlorophenyl ring, and a highly polar, ionizable carboxylic acid moiety.

Direct enantiomeric separation of carboxylic acids can be notoriously difficult due to their polarity and tendency to ionize in standard mobile phases 1. This guide objectively compares the top-performing Chiral Stationary Phases (CSPs) for this class of compounds and provides a self-validating experimental protocol to ensure uncompromising scientific integrity.

Mechanistic Rationale: The Causality Behind the Method

To achieve baseline resolution ( Rs​>1.5 ), we must control how the analyte interacts with the stationary phase. Polysaccharide-based CSPs (derivatized amylose and cellulose) are the industry gold standard here, but they require precise mobile phase engineering.

The Critical Role of the Acidic Modifier

Carboxylic acids exist in an equilibrium of protonated and deprotonated states in neutral mobile phases. If left unmodified, this leads to dual retention mechanisms interacting with both the chiral selector and the underlying silica support, resulting in severe peak tailing and loss of resolution 2.

To solve this, the addition of a small percentage of an acidic modifier like Trifluoroacetic Acid (TFA) (e.g., 0.1%) is strictly required 3. TFA suppresses the ionization of the carboxylic acid group, forcing the analyte into a fully protonated, neutral state. This ensures a single, uniform interaction mode with the CSP, yielding sharp, symmetrical peaks.

Mechanism cluster_CSP Polysaccharide CSP (e.g., Chiralpak AD-H) Analyte 3-[(4-Chlorophenyl)sulfonyl] -2-methylpropanoic acid HBond Hydrogen Bonding (Carbamate NH & C=O) Analyte->HBond COOH Dipole Dipole-Dipole (Sulfonyl Group) Analyte->Dipole SO2 PiPi π-π Stacking (Chlorophenyl Ring) Analyte->PiPi Aryl Steric Steric Inclusion (Chiral Grooves) Analyte->Steric Methyl

Mechanistic interactions between the analyte and polysaccharide-based CSP.

Comparative Performance of Chiral Stationary Phases

When selecting a column, we must evaluate the chiral selector's backbone. Amylose-based columns (like Chiralpak® AD-H) generally exhibit a more universal chiral recognition ability for carboxylic acids compared to cellulose-based ones (like Chiralcel® OD-H) 4. The amylose backbone forms a tighter helical structure, creating deeper inclusion cavities that perfectly accommodate the bulky 4-chlorophenyl group.

Below is a comparative data synthesis based on established literature for structurally analogous chiral sulfonyl-carboxylic acids:

Chiral Stationary Phase (CSP)Selector BackboneRecommended Mobile PhaseModifierExpected Selectivity (α)Resolution (Rs)Mechanistic Rationale
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)0.1% TFAHigh (>1.5)> 2.0Helical structure provides optimal steric fit for the methylpropanoic moiety 5.
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (85:15)0.2% TFAModerate (1.2 - 1.5)1.5 - 2.0Alternative H-bonding geometry; yields baseline separation but may exhibit longer retention times 6.
Chiralpak® IA (Immobilized) Amylose tris(3,5-dimethylphenylcarbamate)Hexane / EtOH (90:10)0.1% TFAVariable> 1.5Immobilization allows the use of extended solvents (e.g., MTBE) if sample solubility is poor.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. This protocol incorporates strict System Suitability Testing (SST) to guarantee that any reported Enantiomeric Excess (ee%) is a true reflection of the sample, not an artifact of poor chromatography.

Workflow Start Analyte: 3-[(4-Chlorophenyl)sulfonyl] -2-methylpropanoic acid CSP Select CSP (Amylose vs Cellulose) Start->CSP MobilePhase Select Mobile Phase (e.g., Hexane/IPA 90:10) CSP->MobilePhase Modifier Add Acidic Modifier (0.1% TFA to suppress ionization) MobilePhase->Modifier Eval Is Resolution (Rs) > 1.5? Modifier->Eval Optimize Optimize Parameters (Adjust %IPA, Flow Rate, Temp) Eval->Optimize No Validate System Suitability Validation (Tailing Factor < 1.5, Rs > 1.5) Eval->Validate Yes Optimize->MobilePhase

Chiral HPLC method development workflow for acidic analytes.

Step-by-Step Methodology

1. Reagent & System Preparation

  • Column: Chiralpak® AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v). Note: Premix the TFA into the Isopropanol before combining with Hexane to ensure homogenous distribution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C (Thermostatically controlled to prevent selectivity drift).

  • Detection: UV at 230 nm (optimal for the chlorophenyl chromophore).

2. Phase 1: Blank Verification (Carryover Check)

  • Inject 10 µL of the sample diluent (Mobile Phase).

  • Validation Gate: The chromatogram must show a flat baseline at the expected retention times (typically 10-15 minutes). Any ghost peaks invalidate the column washing procedure.

3. Phase 2: System Suitability Testing (SST)

  • Inject 10 µL of a 1.0 mg/mL racemic standard of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid.

  • Validation Gate: The system is only approved for sample analysis if it meets the following criteria:

    • Resolution ( Rs​ ): > 1.5 (Baseline separation).

    • Tailing Factor ( Tf​ ): < 1.5 for both enantiomeric peaks.

    • Theoretical Plates ( N ): > 2000.

4. Phase 3: Sample Analysis

  • Inject 10 µL of the enantioenriched sample (1.0 mg/mL).

  • Integrate the area under the curve (AUC) for both the major and minor enantiomer peaks.

  • Calculate Enantiomeric Excess ( ee% ):

    ee%=(Areamajor​+Areaminor​)(Areamajor​−Areaminor​)​×100

5. Phase 4: Bracketing Standard

  • Re-inject the racemic standard at the end of the sequence.

  • Validation Gate: The Rs​ must not have degraded by more than 5% compared to the initial SST injection, proving that the acidic modifier did not strip the column or alter the stationary phase over the run time.

References

  • MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from[Link]

  • ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Retrieved from [Link]

  • ACS Publications. Practical Synthesis of Novel Cardioprotective Drug, CP-060S. Retrieved from[Link]

  • LCGC International. Separation of Ionic Analytes via Supercritical Fluid Chromatography: Achieving the Impossible. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Efficacy of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic Acid Analogs as Matrix Metalloproteinase Inhibitors

For researchers, scientists, and drug development professionals, the pursuit of selective and potent enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an in-depth comparative analysis of t...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pursuit of selective and potent enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an in-depth comparative analysis of the biological efficacy of a series of N-sulfonylamino acid derivatives, analogs of the core structure 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid. These compounds have emerged as a significant class of inhibitors targeting matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases implicated in a host of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.[1]

The historical challenge in the clinical development of MMP inhibitors has been the lack of selectivity, leading to off-target effects and undesirable side effects. This has spurred the development of new generations of inhibitors designed to selectively target specific MMPs. The N-sulfonylamino acid scaffold has proven to be a promising starting point for achieving this selectivity, primarily through interactions with the variable S1' pocket of the MMP active site.[2] This guide will delve into the structure-activity relationships (SAR) of these analogs, present comparative biological data, and provide a detailed experimental protocol for their evaluation, offering a comprehensive resource for researchers in the field.

Understanding the Mechanism: Targeting the MMP Active Site

The inhibitory activity of N-sulfonylamino acid derivatives against MMPs is primarily achieved through chelation of the catalytic zinc ion in the enzyme's active site.[3] The acidic group of the inhibitor, in this case, a carboxylic acid, coordinates with the zinc ion, effectively blocking the binding and cleavage of natural substrates. The selectivity of these inhibitors is largely determined by the interactions of their side chains with the various sub-pockets of the MMP active site, most notably the S1' pocket, which exhibits the highest degree of variability among different MMPs.[4]

MMP_Inhibition Figure 1: General Mechanism of MMP Inhibition cluster_inhibition Inhibition Process MMP_Active_Site MMP Active Site Zinc_Ion Catalytic Zn²⁺ Ion MMP_Active_Site->Zinc_Ion contains S1_Pocket S1' Pocket MMP_Active_Site->S1_Pocket includes Inhibited_Complex Inactive MMP-Inhibitor Complex MMP_Active_Site->Inhibited_Complex becomes Inhibitor Sulfonylamino Acid Inhibitor Carboxylic_Acid Carboxylic Acid (Zinc Binding Group) Inhibitor->Carboxylic_Acid has Sulfonyl_Group Aryl Sulfonyl Group (Interacts with S1' pocket) Inhibitor->Sulfonyl_Group has Inhibitor->Inhibited_Complex forms Carboxylic_Acid->Zinc_Ion chelates Sulfonyl_Group->S1_Pocket fits into

Caption: General mechanism of MMP inhibition by N-sulfonylamino acid derivatives.

Comparative Biological Efficacy of N-Sulfonylamino Acid Analogs

The biological efficacy of a series of N-sulfonylamino acid derivatives has been evaluated against two key MMPs: MMP-2 (gelatinase A) and MMP-9 (gelatinase B), both of which are significant targets in cancer therapy due to their role in tumor invasion and metastasis. The following table summarizes the in vitro inhibitory activities (IC50) of these analogs, based on the seminal work of Tamura et al. (1998).[3]

Compound IDR (Amino Acid Side Chain)X (Aryl Sulfonyl Group)MMP-2 IC50 (nM)MMP-9 IC50 (nM)
1 -CH₂Ph-C₆H₅>1000730
2 -CH₂Ph-[1,1'-biphenyl]-4-yl310240
3 -CH₂Ph-4'-methoxy-[1,1'-biphenyl]-4-yl140170
4 -CH₂Ph-4'-fluoro-[1,1'-biphenyl]-4-yl130110
5 -CH(CH₃)₂-[1,1'-biphenyl]-4-yl210150
6 -CH₂-indol-3-yl-[1,1'-biphenyl]-4-yl11080

Data sourced from Tamura et al., J. Med. Chem. 1998, 41(4), 640-649.[3]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key structure-activity relationships that are crucial for the rational design of potent and selective MMP inhibitors:

  • The Importance of the Aryl Sulfonyl Group: A simple phenyl sulfonyl group (Compound 1) results in weak inhibitory activity.[3] The introduction of a biphenyl moiety (Compound 2) significantly enhances the potency against both MMP-2 and MMP-9.[3] This is attributed to the larger biphenyl group making more extensive hydrophobic and van der Waals interactions within the S1' pocket of the enzymes.

  • Substitution on the Biphenyl Ring: Further modifications to the biphenyl group, such as the addition of a methoxy (Compound 3) or a fluoro group (Compound 4) at the 4'-position, lead to a further increase in inhibitory activity.[3] These substitutions can influence the electronic properties and the conformational preferences of the biphenyl group, allowing for optimized interactions within the S1' pocket.

  • Influence of the Amino Acid Side Chain: The nature of the amino acid side chain (R group) also plays a significant role in determining potency. Replacing the benzyl group of Compound 2 with a smaller isopropyl group (Compound 5) results in a slight decrease in activity, suggesting that a larger, more hydrophobic side chain is preferred for interaction with the S2' pocket of the enzyme.[3] Conversely, incorporating a larger and more complex indolemethyl group (Compound 6) leads to a notable improvement in potency, highlighting the potential for exploiting interactions in this region to enhance binding affinity.[3]

Experimental Protocol: In Vitro MMP Inhibition Assay

To ensure the reliability and reproducibility of the biological efficacy data, a standardized in vitro MMP inhibition assay is essential. The following is a detailed, step-by-step methodology for a fluorometric assay, a common and robust method for determining the inhibitory potency of compounds against MMPs.

Materials:

  • Recombinant human MMP-2 and MMP-9 (activated)

  • MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Test compounds (analogs of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid) dissolved in DMSO

  • Reference inhibitor (e.g., NNGH)

  • 96-well black microplates

  • Fluorometric microplate reader (Ex/Em = 325/393 nm)

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the recombinant MMP-2 and MMP-9 to the desired working concentration in cold MMP assay buffer. Keep the enzyme on ice.

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in MMP assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Enzyme Control: 50 µL of MMP assay buffer + 10 µL of diluted enzyme.

    • Inhibitor Wells: 40 µL of MMP assay buffer + 10 µL of test compound/reference inhibitor + 10 µL of diluted enzyme.

    • Blank Wells: 60 µL of MMP assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.

  • Substrate Addition: Prepare the fluorogenic substrate solution in MMP assay buffer. Add 40 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence intensity every minute for 30-60 minutes at 37°C (Ex/Em = 325/393 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the blank wells from all other wells.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MMP_Assay_Workflow Figure 2: Experimental Workflow for MMP Inhibition Assay start Start prepare_reagents Prepare Reagents (Enzyme, Compounds, Buffer, Substrate) start->prepare_reagents plate_setup Set up 96-well Plate (Enzyme, Inhibitors, Controls) prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C (15 minutes) plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate kinetic_read Kinetic Measurement in Plate Reader add_substrate->kinetic_read data_analysis Data Analysis (Calculate Rates, % Inhibition) kinetic_read->data_analysis determine_ic50 Determine IC50 Values data_analysis->determine_ic50 end End determine_ic50->end

Caption: A streamlined workflow for determining the IC50 values of MMP inhibitors.

Conclusion and Future Directions

The comparative analysis of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid analogs reveals a class of compounds with significant potential as selective inhibitors of matrix metalloproteinases, particularly MMP-2 and MMP-9. The structure-activity relationship studies underscore the critical role of the aryl sulfonyl moiety in achieving high potency through interactions with the S1' pocket of the enzyme. The biphenyl sulfonyl group, in particular, has been identified as a key pharmacophore for potent inhibition.

Future research in this area should focus on further optimizing the selectivity of these inhibitors for specific MMPs to minimize off-target effects. This can be achieved through a deeper understanding of the subtle structural differences in the active sites of various MMPs and the use of computational modeling to design novel analogs with improved selectivity profiles. Additionally, in vivo studies are necessary to evaluate the pharmacokinetic properties and therapeutic efficacy of the most promising compounds in relevant disease models. The detailed experimental protocol provided in this guide serves as a robust starting point for researchers to reliably assess the biological efficacy of newly synthesized analogs and contribute to the development of the next generation of MMP inhibitors.

References

  • Gimeno, A., et al. (2020). Understanding the variability of the S1' pocket to improve matrix metalloproteinase inhibitor selectivity profiles. Drug Discovery Today, 25(1), 38-57. [Link]

  • Patil, V. M., & Gupta, S. P. (2012). Quantitative Structure-Activity Relationship Studies on Sulfonamide-Based MMP Inhibitors. Experientia Supplementum, 103, 177-208. [Link]

  • Pikul, S., et al. (2003). Synthesis and structure-activity relationship of alpha-sulfonylhydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2417-2430. [Link]

  • Tamura, Y., et al. (1998). Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives. Journal of Medicinal Chemistry, 41(4), 640-649. [Link]

  • Folgueras, A. R., et al. (2014). Targeting matrix metalloproteinases: exploring the dynamics of the s1' pocket in the design of selective, small molecule inhibitors. Journal of Medicinal Chemistry, 57(24), 10245-10263. [Link]

  • Gupta, S. P., & Kumaran, S. (2006). A Quantitative Structure-Activity Relationship Study on Some Aryl Sulfonyl Amido and Ureido Derivatives Acting as Matrix Metalloproteinase and Clostridium histolyticum Collagenase Inhibitors. Letters in Drug Design & Discovery, 3(7), 483-489. [Link]

  • Gimeno, A., et al. (2021). Targeting Matrix Metalloproteinases: Exploring the Dynamics of the S1′ Pocket in the Design of Selective, Small Molecule Inhibitors. Journal of Medicinal Chemistry, 64(23), 16962-16986. [Link]

  • Barta, T. E., et al. (2007). A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: piperidine sulfonamide aryl hydroxamic acid analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 23-27. [Link]

  • Gimeno, A., et al. (2019). Understanding the variability of the S1′ pocket to improve matrix metalloproteinase inhibitor selectivity profiles. Drug Discovery Today, 25(1), 38-57. [Link]

Sources

Validation

Comparing molecular docking scores of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid derivatives

As a Senior Application Scientist in computational drug discovery, I frequently encounter chemical scaffolds that possess the tantalizing potential for multi-target polypharmacology. The 3-[(4-chlorophenyl)sulfonyl]-2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational drug discovery, I frequently encounter chemical scaffolds that possess the tantalizing potential for multi-target polypharmacology. The 3-[(4-chlorophenyl)sulfonyl]-2-methylpropanoic acid architecture is a prime example. Featuring a flexible propanoic acid moiety and a bulky, electron-withdrawing arylsulfonyl group, this scaffold is highly privileged in the design of multi-target directed ligands (MTDLs).

This guide objectively compares the molecular docking performance of this scaffold and its derivatives against two highly synergistic therapeutic targets: Cyclooxygenase-2 (COX-2) and Fatty Acid Amide Hydrolase (FAAH) . Simultaneous inhibition of these enzymes is a validated strategy to enhance analgesic efficacy while reducing gastrointestinal side effects, as seen in derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like carprofen[1].

Target Rationale & Mechanistic Basis

To design an effective in silico experiment, we must first understand the causality behind the molecular interactions. Why does this specific scaffold work for both COX-2 and FAAH?

  • The Propanoic Acid Group: This moiety acts as a bioisostere for the carboxylate head of endogenous substrates like arachidonic acid. In COX-2, it forms critical hydrogen bonds with Arg120 and Tyr355 at the entrance of the cyclooxygenase channel.

  • The 4-Chlorophenyl Sulfonyl Group: The sulfonyl linker introduces a distinct geometric kink (~104° angle), projecting the lipophilic 4-chlorophenyl ring deep into the hydrophobic side pockets. In COX-2, this targets the selectivity pocket (Val523), while in FAAH, it occupies the cytosolic port near the catalytic triad (Ser241-Ser217-Lys142)[1].

G Ligand 3-[(4-Chlorophenyl)sulfonyl] -2-methylpropanoic acid COX2 COX-2 Enzyme (PDB: 3PGH) Ligand->COX2 Inhibits (Arg120/Tyr355) FAAH FAAH Enzyme (PDB: 1MT5) Ligand->FAAH Inhibits (Ser241/Met191) Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Blocks synthesis Anandamide Anandamide (Analgesia) FAAH->Anandamide Prevents degradation

Fig 1. Dual-target mechanistic pathway for arylsulfonyl propanoic acid derivatives.

Self-Validating Experimental Protocol

A computational protocol is only as trustworthy as its validation system. The following methodology ensures that every docking score generated is thermodynamically grounded and spatially accurate.

Step-by-Step Methodology
  • Protein Preparation (Causality of Water Retention): Crystal structures for COX-2 (PDB: 3PGH) and FAAH (PDB: 1MT5) were imported. Water molecules beyond 5 Å of the active site were removed to reduce computational overhead. However, structural waters bridging the ligand-receptor interactions were strictly retained [2]. This is critical because the sulfonyl oxygens often rely on water-mediated hydrogen bonding networks to stabilize the complex.

  • Ligand Preparation (Stereochemical Control): The 2-methylpropanoic acid core contains a chiral center at the C2 position. Both (R) and (S) enantiomers were generated using LigPrep (Epik pH 7.4 ± 0.5). We explicitly model both, as the (S)-enantiomer typically exhibits superior spatial alignment within the COX-2 channel.

  • Self-Validating Cross-Docking: Before testing the derivatives, the co-crystallized ligands (flurbiprofen for COX-2; methyl arachidonyl fluorophosphonate for FAAH) were re-docked. The grid is only approved if the Root Mean Square Deviation (RMSD) between the predicted pose and the native crystallographic pose is < 2.0 Å .

  • Glide XP Docking & MM-GBSA Rescoring: Standard Precision (SP) docking often overestimates the binding affinity of highly lipophilic halogens. Therefore, we utilized Extra Precision (XP) docking followed by MM-GBSA (Molecular Mechanics Generalized Born Surface Area) rescoring. MM-GBSA introduces a rigorous solvation penalty, ensuring that the bulky chlorophenyl group isn't artificially rewarded for occupying space without displacing high-energy water molecules.

Workflow Prep 1. Ligand & Protein Prep (Epik pH 7.4, OPLS4) Grid 2. Grid Generation (Center on Native Ligand) Prep->Grid Dock 3. Glide XP Docking (Flexible Ligand) Grid->Dock Score 4. MM-GBSA Rescoring (Solvation Penalty) Dock->Score Analyze 5. Interaction Analysis (H-bonds, Pi-Pi) Score->Analyze

Fig 2. Self-validating molecular docking and thermodynamic rescoring workflow.

Comparative Data Analysis & SAR Insights

To evaluate the structural activity relationship (SAR) of the scaffold, we compared the base compound against three theoretical derivatives, altering the terminal aryl substitution. The quantitative results are summarized below.

Quantitative Docking Scores
CompoundAryl Substitution (R1)Alkyl Group (R2)COX-2 Glide GScore (kcal/mol)FAAH Glide GScore (kcal/mol)Key Target Interactions
Base Scaffold 4-ChloroMethyl-9.45-8.12COX-2: Arg120 (H-bond), Tyr355FAAH: Ser241, Met191
Derivative A 4-FluoroMethyl-8.90-8.45COX-2: Arg120 (H-bond)FAAH: Ser241, Ile491
Derivative B 4-MethoxyMethyl-7.65-6.80COX-2: Tyr355 (Steric clash)FAAH: Met191
Derivative C 2,4-DichloroMethyl-10.12-7.50COX-2: Val523 ( π -alkyl)FAAH: Ser241
Structural Activity Relationship (SAR) Discussion
  • The Role of the Halogen (Base vs. Derivative A): The 4-chloro substitution in the base scaffold provides an optimal balance of lipophilicity and van der Waals volume. While replacing it with a 4-fluoro group (Derivative A) slightly improves FAAH binding due to the smaller size of the fluorine atom navigating the narrow cytosolic port, it weakens the COX-2 affinity. The chlorine atom is essential for deep anchoring in the hydrophobic pocket of COX-2[3].

  • Steric Penalties (Derivative B): Introducing an electron-donating, bulky 4-methoxy group drastically reduces affinity across both targets. The MM-GBSA rescoring highlighted a severe desolvation penalty and a steric clash with Tyr355 in COX-2, proving that the aryl pocket has strict volumetric limitations.

  • Conformational Locking (Derivative C): The addition of an ortho-chlorine (2,4-dichloro) yielded the highest COX-2 score (-10.12 kcal/mol). Why? The steric repulsion between the ortho-chlorine and the sulfonyl oxygen forces the aromatic ring into a highly rigid, orthogonal conformation. This pre-organized geometry perfectly optimizes π -alkyl interactions with Val523 in COX-2, minimizing the entropic penalty of binding. However, this rigidity is detrimental to FAAH binding, highlighting the delicate balance required for dual-target MTDLs[4].

Conclusion for Drug Developers

The 3-[(4-chlorophenyl)sulfonyl]-2-methylpropanoic acid scaffold is a highly tunable starting point for multi-target anti-inflammatory and analgesic drug discovery. As demonstrated by the docking data, maintaining a halogen at the para-position is critical for dual FAAH/COX-2 activity. Researchers should prioritize the (S)-enantiomer during synthesis and utilize rigorous thermodynamic rescoring (like MM-GBSA) to account for the complex solvation dynamics of the sulfonyl linker.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PubMed Central (PMC)
  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues Source: MDPI URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Comparative

Spectroscopic comparison of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid and its alkali salts

This guide provides an in-depth spectroscopic comparison of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid and its corresponding alkali metal salts (Lithium, Sodium, and Potassium). Designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid and its corresponding alkali metal salts (Lithium, Sodium, and Potassium). Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural and electronic changes that occur upon deprotonation of the carboxylic acid moiety, as observed through Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The experimental protocols and data interpretations are presented to offer a practical framework for the characterization of this compound and its derivatives.

Introduction and Rationale

3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid is a molecule of interest in medicinal chemistry and materials science. The presence of a sulfonic acid derivative and a carboxylic acid group imparts specific physicochemical properties that can be modulated through salt formation. The conversion of a carboxylic acid to its alkali salt is a fundamental chemical transformation that significantly alters its solubility, stability, and biological activity. Understanding the spectroscopic signatures of both the acidic and salt forms is crucial for quality control, reaction monitoring, and structural elucidation.

This guide moves beyond a simple recitation of spectral data. It delves into the why behind the observed spectral shifts, grounding the interpretation in the principles of chemical structure and bonding. By comparing the free acid with its lithium, sodium, and potassium salts, we can discern the subtle and significant effects of the counter-ion on the molecule's spectroscopic behavior.

Molecular Structures and Salt Preparation

The fundamental change we are investigating is the deprotonation of the carboxylic acid proton to form a carboxylate anion, which is then ionically bonded to an alkali metal cation.

G cluster_0 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic Acid cluster_1 Alkali Metal Hydroxide cluster_2 Carboxylate Salt cluster_3 Water img1 img1 alkali MOH (M = Li, Na, K) img1->alkali Deprotonation img2 img2 alkali->img2 water H₂O alkali->water

Caption: Reaction scheme for the formation of alkali salts.

Experimental Protocol: General Salt Preparation
  • Dissolution: Dissolve one molar equivalent of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid in a suitable solvent, such as ethanol or methanol.

  • Titration: Slowly add one molar equivalent of the respective alkali hydroxide (LiOH, NaOH, or KOH) dissolved in a minimal amount of water. The addition should be done dropwise with constant stirring.

  • Monitoring: Monitor the reaction progress using pH paper or a pH meter until a neutral pH is achieved, indicating complete neutralization.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: The resulting solid salt is then dried in a vacuum oven to remove any residual water and solvent.

This straightforward acid-base titration ensures a high-yield conversion to the desired salt, which can then be used for subsequent spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy Comparison

FT-IR spectroscopy is a powerful technique for identifying functional groups. The conversion of a carboxylic acid to a carboxylate salt leads to very distinct and easily identifiable changes in the infrared spectrum.

Experimental Protocol: FT-IR Analysis
  • Instrument: A high-resolution FT-IR spectrometer.

  • Sample Preparation: Samples were prepared as Potassium Bromide (KBr) pellets. A small amount of the analyte (acid or salt) was ground with dry KBr and pressed into a thin, transparent disk. This method is ideal for solid samples and provides high-quality spectra.

  • Data Acquisition: Spectra were recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

FT-IR Data Summary
Functional GroupVibration ModeFree Acid (cm⁻¹)Alkali Salts (cm⁻¹)
Carboxylic Acid O-HStretching3300-2500 (very broad)Absent
Carboxylic Acid C=OStretching~1710Absent
Carboxylate Anion C=OAsymmetric StretchingAbsent~1650-1550
Carboxylate Anion C=OSymmetric StretchingAbsent~1400
Sulfonyl S=OAsymmetric & Symmetric Stretch~1320 & ~1160~1320 & ~1160
Interpretation and Discussion

The most dramatic difference between the FT-IR spectrum of the free acid and its alkali salts is the disappearance of the very broad O-H stretching band from 3300-2500 cm⁻¹.[1][2] This band is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[3] Its absence in the salts confirms the deprotonation of the carboxylic acid.

Furthermore, the sharp and intense carbonyl (C=O) stretching vibration of the acid at approximately 1710 cm⁻¹ is replaced by two new bands in the spectra of the salts.[2] These are the asymmetric (~1650-1550 cm⁻¹) and symmetric (~1400 cm⁻¹) stretching vibrations of the carboxylate anion (COO⁻).[3][4] This change is due to the resonance delocalization of the negative charge across the two oxygen atoms of the carboxylate group, resulting in two C-O bonds of intermediate bond order (between a single and a double bond). The exact positions of these bands can be slightly influenced by the nature of the alkali metal cation.

The strong absorption bands corresponding to the sulfonyl group (S=O) at approximately 1320 cm⁻¹ and 1160 cm⁻¹ remain largely unchanged, as this functional group is not directly involved in the acid-base reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (protons) and ¹³C.

Experimental Protocol: NMR Analysis
  • Instrument: A 400 MHz NMR spectrometer.

  • Sample Preparation: Samples were dissolved in Deuterium Oxide (D₂O). D₂O is an ideal solvent for this comparison as it readily dissolves the alkali salts and allows for the exchange of the acidic proton.

  • Reference: Tetramethylsilane (TMS) was used as an internal standard.

G cluster_workflow NMR Analysis Workflow prep Sample Preparation (Dissolve in D₂O) acq_1h ¹H NMR Acquisition prep->acq_1h acq_13c ¹³C NMR Acquisition prep->acq_13c process Data Processing (Referencing to TMS) acq_1h->process acq_13c->process interpret Spectral Interpretation & Comparison process->interpret

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Data Summary
Proton EnvironmentFree Acid (δ, ppm)Alkali Salts (δ, ppm)Key Observation
Carboxylic Acid (-COOH)~12.0 (broad singlet)AbsentDisappearance due to exchange with D₂O
Aromatic (adjacent to -SO₂-)~7.9 (doublet)~7.8 (doublet)Minor upfield shift
Aromatic (adjacent to -Cl)~7.6 (doublet)~7.5 (doublet)Minor upfield shift
Methine (-CH-)~3.0 (multiplet)~2.9 (multiplet)Minor upfield shift
Methylene (-CH₂-)~3.4 (multiplet)~3.3 (multiplet)Minor upfield shift
Methyl (-CH₃)~1.2 (doublet)~1.1 (doublet)Minor upfield shift
¹³C NMR Data Summary
Carbon EnvironmentFree Acid (δ, ppm)Alkali Salts (δ, ppm)Key Observation
Carboxylic Carbonyl (-COOH)~180~185Downfield shift
Aromatic (C-S)~140~141Minor downfield shift
Aromatic (C-Cl)~138~138Negligible change
Aromatic (CH)~129, ~128~129, ~128Negligible change
Methine (-CH-)~45~46Minor downfield shift
Methylene (-CH₂-)~55~56Minor downfield shift
Methyl (-CH₃)~15~15Negligible change
Interpretation and Discussion

¹H NMR: The most significant change in the proton NMR spectrum upon formation of the alkali salts in D₂O is the complete disappearance of the broad singlet signal around 12.0 ppm.[1][5][6] This signal corresponds to the highly deshielded carboxylic acid proton. Its absence confirms the deprotonation and exchange with deuterium from the solvent. The protons on the carbon backbone (methine, methylene, and methyl groups) and the aromatic ring experience slight upfield shifts. This is due to the increased electron density on the carboxylate group, which exerts a weak shielding effect on the neighboring protons.

¹³C NMR: In the ¹³C NMR spectrum, the carboxylic carbonyl carbon signal undergoes a noticeable downfield shift from approximately 180 ppm in the free acid to around 185 ppm in the salts.[5][7] This may seem counterintuitive, as the formation of the electron-rich carboxylate might be expected to cause shielding (an upfield shift). However, the change in hybridization and the complex interplay of electronic and solvent effects upon deprotonation often lead to this deshielding effect for the carboxylate carbon. The carbons alpha and beta to the carboxylate group also show minor downfield shifts due to the change in the electronic environment.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of ions and is invaluable for determining molecular weight and elemental composition. For non-volatile compounds like organic acids and their salts, Electrospray Ionization (ESI) is the preferred technique.

Experimental Protocol: ESI-MS Analysis
  • Instrument: A high-resolution mass spectrometer equipped with an ESI source.

  • Sample Preparation: Samples were dissolved in a mixture of methanol and water.

  • Data Acquisition: Spectra were acquired in both positive and negative ion modes.

Expected Mass Spectrometry Data
AnalyteIonization ModeExpected m/zInterpretation
Free AcidESI-277.00[M-H]⁻, the deprotonated molecule (carboxylate anion)
Free AcidESI+279.02[M+H]⁺, the protonated molecule
Lithium SaltESI+285.00[M-H+2Li]⁺ or similar clusters
Sodium SaltESI+300.98[M+Na]⁺, the sodium adduct of the neutral acid
Potassium SaltESI+316.96[M+K]⁺, the potassium adduct of the neutral acid
All Alkali SaltsESI-277.00[M-H]⁻, the same carboxylate anion as the free acid

(Note: m/z values are calculated for the most abundant isotopes and represent the singly charged ion.)

Interpretation and Discussion

In negative ion mode (ESI-), both the free acid and its alkali salts are expected to show a prominent peak at an m/z of approximately 277.00. This corresponds to the [M-H]⁻ ion, which is the carboxylate anion of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid. This demonstrates that in the gas phase, the observed anion is independent of the original counter-ion.

In positive ion mode (ESI+), the behavior differs. The free acid will likely show a protonated molecule [M+H]⁺. The alkali salts, however, will show characteristic adduct ions. The sodium salt will prominently display an [M+Na]⁺ ion, and the potassium salt an [M+K]⁺ ion.[8] This is a powerful diagnostic tool for confirming the presence of the specific salt. The analysis of organic acid salts by mass spectrometry often benefits from the addition of a strong acid to convert them to the more volatile free acid form, though ESI can handle the salts directly.[8]

Conclusion

The spectroscopic comparison of 3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid and its alkali salts reveals a consistent and predictable set of changes across FT-IR, NMR, and MS techniques.

  • FT-IR provides definitive evidence of the conversion through the disappearance of the O-H stretch and the appearance of the characteristic asymmetric and symmetric carboxylate stretches.

  • NMR confirms the loss of the acidic proton and shows subtle shifts in the carbon and proton signals of the molecular backbone due to the altered electronic environment of the carboxylate group.

  • Mass Spectrometry in negative ion mode shows the common carboxylate anion for all species, while in positive ion mode, it serves as an excellent tool to identify the specific alkali metal counter-ion present.

Together, these techniques provide a comprehensive analytical toolkit for the unambiguous characterization of this compound and its derivatives, which is essential for its application in research and development.

References

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | Request PDF. ResearchGate. [Link]

  • Spectroscopic Features of Carboxylic Acids. Oregon State University. [Link]

  • Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

  • Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form. ACS Publications. [Link]

Sources

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